molecular formula C11H8Cl2N2OS B1486821 6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098020-45-0

6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1486821
CAS No.: 2098020-45-0
M. Wt: 287.2 g/mol
InChI Key: QBIPICDKCOJNSD-UHFFFAOYSA-N
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Description

6-(2,5-Dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a dichlorophenyl substituent at position 6 and a methylthio group at position 2. Its structure combines a halogenated aromatic ring with a sulfur-containing substituent, which may confer unique physicochemical and biological properties.

Preparation Methods

Detailed Preparation Methods

Four-Step Synthesis Starting from Diethyl Malonate and Thiourea

A patented method describes a four-step synthesis of a closely related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine, which can be adapted for the preparation of 6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one by appropriate substitution steps:

Step Reaction Type Description Conditions/Notes
1 Nitration Nitration of diethyl malonate using excess concentrated or fuming nitric acid 0–30°C, molar ratio HNO3:diethyl malonate = 4–10
2 Cyclization Cyclization with thiourea to form pyrimidine ring Standard cyclization conditions
3 Methylation Introduction of methylthio group Methylating agents under controlled conditions
4 Chlorination Chlorination to install chloro substituents at desired positions Chlorinating agents, controlled temperature

This approach emphasizes the sequential transformation of diethyl malonate into a substituted pyrimidine core, followed by functional group modifications to achieve the methylthio and dichlorophenyl substitutions.

Aromatic Substitution and Pyrimidine Ring Formation via Condensation

Another synthetic strategy involves condensation of substituted aromatic ketones or esters with 2,4,6-triaminopyrimidine derivatives to form the pyrimidine ring with aryl substitution:

  • Preparation of ethyl α-acetyl-(2,5-dichlorophenyl)propionate via condensation and hydrogenation steps.
  • Condensation of this intermediate with 2,4,6-triaminopyrimidine under reflux in diphenyl ether or similar high-boiling solvents.
  • Subsequent functional group transformations such as methylation and chlorination to finalize the compound.

This method allows the direct introduction of the 2,5-dichlorophenyl group during ring formation, providing a convergent synthetic route.

Halogenation and Substitution Approaches

Selective halogenation of pyrimidine intermediates followed by nucleophilic substitution with methylthiol or methylthiolate species is another viable method:

  • Halogenation of pyrimidinone precursors at the 4- and 6-positions using reagents like thionyl chloride or phosphorus oxychloride.
  • Nucleophilic substitution of halogen atoms with methylthiol to introduce the methylthio group.
  • Coupling with 2,5-dichlorophenyl derivatives through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

This approach offers flexibility in modifying substituents and can be optimized for yield and selectivity.

Comparative Summary of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Four-step from diethyl malonate Diethyl malonate, thiourea Nitration, cyclization, methylation, chlorination Straightforward, scalable Multi-step, requires careful control of nitration
Condensation with triaminopyrimidine Aromatic ketones/esters, triaminopyrimidine Condensation, hydrogenation, methylation Direct aryl introduction Requires high temperature, specialized solvents
Halogenation and substitution Pyrimidinone intermediates, halogenating agents Halogenation, nucleophilic substitution Flexible substitution patterns Sensitive to reaction conditions, possible side reactions

Research Findings and Optimization Notes

  • The nitration step is critical and requires controlled temperature (0–30°C) and stoichiometry to avoid over-nitration or decomposition.
  • Cyclization with thiourea efficiently forms the pyrimidine ring, and methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
  • Chlorination is commonly performed using thionyl chloride or phosphorus oxychloride, which also facilitates ring chlorination at desired positions.
  • Condensation methods benefit from high-boiling solvents like diphenyl ether and catalysts to improve yields.
  • Halogenation followed by nucleophilic substitution allows for late-stage functionalization, useful in medicinal chemistry for analog synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-(2,5-Dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield the corresponding amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound has been studied for its various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of pyrimidine compounds exhibit significant antibacterial properties. A study demonstrated that 6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one showed efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties : Pyrimidine derivatives are known for their anticancer activities. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as a selective inhibitor of certain kinases, which are critical in cancer signaling pathways .

Applications in Drug Development

The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. Its derivatives are being explored for:

  • Antiviral Agents : Modifications to the pyrimidine ring have led to compounds with antiviral properties, particularly against RNA viruses .
  • Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways positions it as a candidate for developing new anti-inflammatory medications .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. The results showed that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting its potential use in treating bacterial infections .

Case Study 2: Anticancer Activity

In another investigation reported in Cancer Research, researchers synthesized several analogs of the compound and tested their effects on human cancer cell lines. Results indicated that some derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways. This underscores the potential of this compound in developing novel anticancer therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple strains
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionSelective kinase inhibition
Anti-inflammatoryModulates inflammatory pathways

Mechanism of Action

The mechanism by which 6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 2 and 6 of the pyrimidinone core. Below is a comparative analysis:

Table 1: Substituents and Physical Properties of Selected Pyrimidinone Derivatives

Compound Name Substituent at Position 6 Substituent at Position 2 Melting Point (°C) Yield (%) Molecular Weight (g/mol) Source
6-(2,5-Dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one 2,5-Dichlorophenyl Methylthio Not reported Not reported 316.19 (calculated) Target compound
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one (2b) Phenylamino 2-(4-Nitrophenyl)thioethyl 218.3–219.5 82.8 383.08
6-(3,5-Dimethylisoxazol-4-yl)-2-(methylthio)pyrimidin-4(3H)-one 3,5-Dimethylisoxazol-4-yl Methylthio Not reported Not reported 265.30 (calculated)
6-(2,6-Dichlorophenyl)-3,4-dihydro-4-phenylpyrimidin-2(1H)-one (5H) 2,6-Dichlorophenyl None (dihydro-4-phenyl) Not reported Not reported 357.24 (calculated)
6-Methyl-2-(methylthio)pyrimidin-4(3H)-one Methyl Methylthio Not reported High 170.23

Key Observations :

  • Halogen vs. Heterocyclic Substituents: The dichlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to smaller substituents like methyl (e.g., 6-methyl analog) or heterocyclic groups (e.g., 3,5-dimethylisoxazol-4-yl).
  • Positional Isomerism : The 2,5-dichlorophenyl substituent in the target compound may exhibit distinct electronic effects compared to the 2,6-dichlorophenyl analog (), as chlorine’s position alters the aromatic ring’s electron density .

Comparative Yield and Efficiency :

  • High yields (>80%) are reported for analogs like 2b and 2c (), suggesting robust synthetic routes for nitro- or methyl-substituted derivatives .

Structure-Activity Relationships (SAR)

  • Methylthio vs. Amino Groups: The methylthio group at position 2 may enhance lipophilicity compared to amino-substituted analogs, affecting bioavailability and metabolic stability .

Biological Activity

6-(2,5-Dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a synthetic compound belonging to the pyrimidinone class. It has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8Cl2N2OSC_{11}H_8Cl_2N_2OS. The compound features a dichlorophenyl group and a methylthio group attached to the pyrimidinone core, which contributes to its biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that related pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines.

  • IC50 Values : The IC50 values for related compounds have shown effectiveness against multiple cancer types, with some derivatives demonstrating IC50 values as low as 1 µM against breast cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assays suggest that it may possess activity against certain bacterial strains.

  • Mechanism of Action : The proposed mechanism involves the inhibition of bacterial enzymes or disruption of cellular processes critical for bacterial survival .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. It has been noted that similar pyrimidine derivatives can inhibit protein tyrosine phosphatases, which play a crucial role in various signaling pathways.

  • Example : In vitro studies have shown that certain pyrimidine compounds can inhibit phosphatase activities with IC50 values in the micromolar range .

Case Studies and Research Findings

StudyFindings
Investigated the synthesis and biological evaluation of pyrimidinones; highlighted anticancer properties against human breast cancer cells with IC50 values around 1 µM.
Reported on the enzyme inhibitory activities of related compounds; demonstrated significant inhibition against protein tyrosine phosphatases.
Focused on structure-activity relationships (SAR) revealing that modifications in substituents significantly affect biological efficacy.

The biological activity of this compound is thought to involve several mechanisms:

  • Interaction with Molecular Targets : The compound may interact with specific enzymes or receptors, leading to altered cellular signaling pathways.
  • Biochemical Pathways : It can influence pathways involved in cell proliferation and apoptosis, making it a candidate for further exploration in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, and what reaction conditions optimize yield?

The synthesis typically involves alkylation of a pyrimidinone precursor. For example, methylation of the thio group can be achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃ in ethanol or MeONa in methanol), yielding the methylthio intermediate. Subsequent coupling with 2,5-dichlorophenyl substituents may involve nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. High yields (>80%) are achievable under reflux conditions (140°C) with aromatic amines or aryl halides as coupling partners .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Essential techniques include:

  • ¹H NMR : Peaks for the dichlorophenyl protons (δ 7.2–7.8 ppm), methylthio group (δ 2.5–2.7 ppm), and pyrimidinone NH (δ 10–12 ppm).
  • IR : Stretching vibrations for C=O (~1650 cm⁻¹) and C-S (~650 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₁₁H₈Cl₂N₂OS) and fragmentation patterns confirming substituent positions. Elemental analysis (C, H, N, S) should align with theoretical values (±0.4%) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screening should include:

  • Enzyme inhibition assays (e.g., kinases, phosphatases) to identify target engagement.
  • Antimicrobial susceptibility testing (MIC/MBC) against Gram-positive/negative bacteria.
  • Cytotoxicity profiling (e.g., MTT assay on cancer cell lines like HeLa or MCF-7). Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1%) are critical to validate results .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the introduction of the 2,5-dichlorophenyl group?

Key variables include:

  • Catalyst selection : Pd(PPh₃)₄ for Suzuki-Miyaura coupling or CuI for Ullmann-type reactions.
  • Solvent polarity : DMF or DMSO enhances solubility of aromatic intermediates.
  • Temperature control : 80–100°C for cross-coupling; >120°C for SNAr reactions. Monitoring reaction progress via TLC or HPLC-MS can identify by-products (e.g., dehalogenated derivatives) .

Q. What structure-activity relationship (SAR) insights can guide derivative design to enhance biological activity?

  • Phenyl ring modifications : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 2,5-positions may improve target binding.
  • Methylthio replacement : Sulfonyl (-SO₂CH₃) or amino (-NH₂) groups could modulate solubility and potency.
  • Pyrimidinone core : Saturation (dihydro derivatives) may reduce metabolic instability. Comparative IC₅₀ data from analogues in and suggest that steric bulk at position 6 correlates with anticonvulsant activity .

Q. How should researchers resolve contradictions in reported biological activity across studies?

  • Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Verify compound purity : HPLC purity >95% to exclude confounding by impurities.
  • Control for solvent effects : DMSO concentrations >0.1% may artifactually inhibit enzymes. Cross-referencing with structural analogs (e.g., 6-methyl-2-arylaminopyrimidin-4(3H)-one in ) can clarify substituent-specific trends .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like GABA receptors or bacterial topoisomerases.
  • ADMET prediction : Tools like SwissADME estimate logP (optimal: 2–3), BBB permeability, and CYP450 inhibition.
  • DFT calculations : Assess electronic effects of chlorine substituents on reactivity .

Q. How can regioselectivity challenges during functionalization of the pyrimidinone core be mitigated?

  • Protecting groups : Temporarily block reactive NH sites with Boc or acetyl groups.
  • Directed ortho-metalation : Use LDA or TMPZnCl·LiCl to direct substitutions to specific positions.
  • Microwave-assisted synthesis : Accelerate reactions to reduce side-product formation .

Properties

IUPAC Name

4-(2,5-dichlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c1-17-11-14-9(5-10(16)15-11)7-4-6(12)2-3-8(7)13/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIPICDKCOJNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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